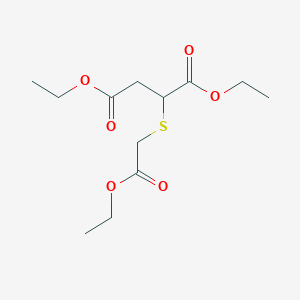

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

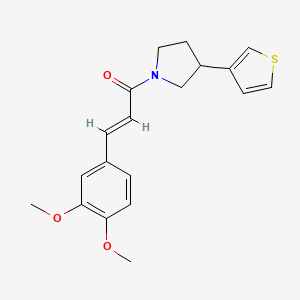

The molecular structure of Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate consists of 12 carbon atoms, 20 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom. The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate has a molecular weight of 292.35. Additional physical and chemical properties such as boiling point, melting point, solubility, and more can be determined using various analytical techniques .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate and its derivatives play a crucial role in organic synthesis, serving as intermediates for the preparation of more complex molecules. For instance, Falcou and Boullais (1998) demonstrated its utility in the synthesis of labeled compounds, specifically [2, 3-^13C2-2,5-cyclohexadienyl] ubiquinone 3, through a series of reactions including oxidative dimerization, Diels-Alder reactions, and methylations (Falcou & Boullais, 1998). This process underscores the compound's versatility in synthesizing labeled molecules for research in biochemistry and pharmacology.

Material Science and Engineering

In the realm of material science, the thermal properties of substances like diethyl succinate are of interest. Li et al. (2012) provided detailed measurements of the thermal conductivity of diethyl succinate in liquid phase, contributing to a deeper understanding of its physical properties and potential applications in thermal management systems (Li, Wu, & Liu, 2012).

Catalysis and Reaction Pathways

The reactivity of diethyl succinate in catalytic processes, especially in the context of biomass conversion, has been explored to identify efficient pathways for producing valuable chemicals. Ding et al. (2010) studied the hydrogenation of biomass-derived diethyl succinate over a CuO/ZnO catalyst, shedding light on potential intermediates and proposing a comprehensive reaction pathway. This research emphasizes the compound's role in developing sustainable chemical processes (Ding, Zhu, Zheng, Zhang, & Li, 2010).

Polymer Chemistry

Moreover, diethyl succinate's utility extends to polymer chemistry, where it serves as a building block for producing polymers with specific properties. For example, the ring-opening copolymerization of succinic anhydride with ethylene oxide initiated by magnesium diethoxide, as reported by Maeda et al. (1997), illustrates its application in creating alternating copolymers with potential uses in biodegradable materials and medical devices (Maeda, Nakayama, Kawasaki, Hayashi, Aiba, & Yamamoto, 1997).

Propriétés

IUPAC Name |

diethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6S/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVIJRDWNYKBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2690642.png)

![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)

![3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2690650.png)

![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)

![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)

![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)

![N-[2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2690655.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690662.png)